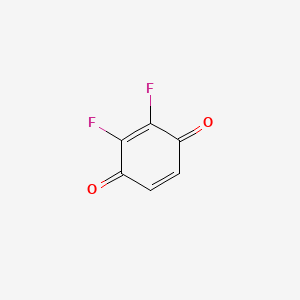

2,3-Difluoro-p-benzoquinone

Description

Overview of p-Benzoquinone Chemistry in Contemporary Organic Synthesis

p-Benzoquinone is a foundational structure in quinonoid chemistry and a versatile reagent in modern organic synthesis. scielo.br It is widely employed as an oxidant and a dehydrogenation agent for a variety of substrates, including alcohols, phenols, and steroid ketones. wikipedia.org Its ability to act as a hydrogen acceptor is a key feature in many synthetic transformations.

Furthermore, p-benzoquinone serves as an effective dienophile in Diels-Alder reactions, a powerful carbon-carbon bond-forming cycloaddition used to construct complex cyclic systems. scielo.brscielo.br This reactivity is fundamental to the synthesis of various polycyclic structures, including analogues of anthracyclinones. scielo.br Another notable transformation involving p-benzoquinone is the Thiele-Winter reaction, where it reacts with acetic anhydride (B1165640) and a catalytic acid to produce the triacetate of hydroxyquinol. The broad utility of p-benzoquinone and its derivatives makes them indispensable tools for synthetic chemists.

Unique Electrophilic and Redox Characteristics of Fluorinated Benzoquinones

The incorporation of fluorine atoms onto the benzoquinone ring significantly modifies its electronic characteristics, primarily due to fluorine's strong inductive electron-withdrawing effect. This modification leads to two principal consequences: enhanced electrophilicity and increased redox potential.

The electron-withdrawing nature of fluorine atoms renders the quinone ring more electron-deficient, thereby increasing its susceptibility to nucleophilic attack. This enhanced electrophilicity can be harnessed for various chemical transformations. acs.org

Perhaps more significantly, fluorination elevates the redox potential of the benzoquinone system. scielo.br The biological and chemical actions of quinones are intrinsically linked to their redox potentials and electron transfer capabilities. scielo.br By withdrawing electron density, fluorine substituents destabilize the corresponding reduced hydroquinone (B1673460) form, making the fluorinated quinone a more powerful oxidizing agent. For example, computational studies on tetrafluoro-p-benzoquinone (fluoranil) confirm its higher electron affinity and redox potential compared to its non-fluorinated counterpart. scielo.br This ability to "tune" the electrochemical properties through fluorination is a key driver for research into these compounds, allowing for the design of molecules with specific oxidizing strengths for applications ranging from catalysis to energy storage. rsc.org

Research Landscape of 2,3-Difluoro-p-benzoquinone: Historical Context and Emerging Trends

While a definitive historical record of the first synthesis of this compound is not extensively documented in seminal literature, its preparation and study are closely tied to its hydroquinone precursor. The primary synthetic route involves the oxidation of 2,3-difluorophenol (B1222669) using an oxidizing agent like potassium persulfate in a basic solution to yield 2,3-difluorohydroquinone. ucla.edu This hydroquinone can then be oxidized through standard methods to furnish the target this compound.

Emerging trends in the application of this specific compound point towards its use as a specialized building block in materials science. A significant application is in the synthesis of molecular gyroscopes. ucla.edu In this context, 2,3-difluorohydroquinone is converted to a ditriflate and coupled with terminal alkynes via a Sonogashira reaction to construct a complex molecular framework. ucla.edu The polar, difluorinated central aromatic ring is a critical design element, allowing researchers to study the dynamics of intramolecular rotation within a crystalline solid. This research highlights the value of this compound derivatives in the construction of sophisticated molecular machines and advanced materials.

Data Tables

The following tables provide available physicochemical and spectroscopic data for this compound and its direct precursor.

Table 1: Physicochemical Properties of this compound Data compiled from available chemical databases. Some properties may be predicted rather than experimentally determined.

| Property | Value |

| Molecular Formula | C₆H₂F₂O₂ |

| Molar Mass | 144.08 g/mol |

| Appearance | Not Reported |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| CAS Number | 69506-93-4 |

Table 2: Spectroscopic Data for 2,3-Difluorohydroquinone (Precursor to this compound) Data obtained from the synthesis of the precursor compound as reported in scientific literature. ucla.edu

| Spectrum Type | Data |

| ¹H NMR (500 MHz, acetone-d₆) | δ 6.38 (m, 2H), 8.37 (s, 2H) |

| ¹³C NMR (125 MHz, acetone-d₆) | δ 112.3 (t, JC-F = 3.1 Hz, CH), 139.60 (dd, JC-F = 7.9, 3.4 Hz, CO), 142.10 (dd, JC-F = 242.5, 13.6 Hz, CF) |

| ¹⁹F NMR (470.39 MHz, acetone-d₆) | δ -160.3 (s) |

| FTIR (Powder, cm⁻¹) | 3255 (b), 1621.5 (m), 1500.5 (s), 1385.1 (m), 1317.3 (m), 1258.4 (m), 1196.4 (m), 1165.5 (w), 1044.2 (m), 983.7 (s), 676.5 (b) |

Structure

3D Structure

Properties

Molecular Formula |

C6H2F2O2 |

|---|---|

Molecular Weight |

144.08 g/mol |

IUPAC Name |

2,3-difluorocyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C6H2F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |

InChI Key |

ZAGYIPDRDJPYKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=C(C1=O)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways of 2,3 Difluoro P Benzoquinone

Strategies for the Introduction of Fluorine Atoms onto the Benzoquinone Core

Electrophilic Fluorination Approaches

While direct electrophilic fluorination of p-benzoquinone to selectively yield the 2,3-difluoro isomer is not a commonly reported high-yield method, the principles of electrophilic fluorination are central to creating fluorinated aromatic precursors. Electrophilic fluorinating reagents, often containing an N-F bond, are employed to introduce fluorine atoms onto electron-rich aromatic rings. Reagents like Selectfluor® (F-TEDA-BF4) are powerful electrophilic fluorinating agents capable of fluorinating a variety of organic substrates under specific conditions. However, controlling the regioselectivity of direct fluorination on a benzoquinone core to achieve the 2,3-disubstituted product is challenging due to the electronic nature of the quinone system.

Nucleophilic Substitution and Ring Functionalization

Nucleophilic aromatic substitution (SNAr) reactions provide a more controlled approach to introducing fluorine atoms. This strategy often involves starting with a benzene ring already substituted with leaving groups (such as nitro or other halogen groups) that can be displaced by fluoride (B91410) ions. For instance, a suitably substituted dichloronitrobenzene can undergo fluorination to introduce fluorine atoms, followed by further functional group manipulations to arrive at a 2,3-difluoro-substituted aromatic precursor.

Precursor Compounds and Reaction Conditions in 2,3-Difluoro-p-benzoquinone Synthesis

The most practical and commonly cited route to this compound involves the synthesis and subsequent oxidation of 2,3-difluorohydroquinone.

Oxidation of Fluorinated Hydroquinones

The oxidation of 2,3-difluorohydroquinone is the final and crucial step in the synthesis of this compound. Various oxidizing agents can be employed for this transformation.

Elbs Persulfate Oxidation: The Elbs persulfate oxidation is a classical method for the hydroxylation of phenols to form p-hydroquinones. In the context of synthesizing the precursor for this compound, 2,3-difluorophenol (B1222669) can be subjected to Elbs oxidation to yield 2,3-difluorohydroquinone. The reaction is typically carried out in an alkaline aqueous solution using potassium persulfate as the oxidizing agent. google.com

A general representation of the Elbs oxidation is as follows:

While specific yield and conditions for the Elbs oxidation of 2,3-difluorophenol are not extensively detailed in readily available literature, the general methodology provides a viable pathway to the key 2,3-difluorohydroquinone intermediate.

CAN (Ceric Ammonium Nitrate) Oxidation: Ceric ammonium nitrate is a powerful and efficient oxidizing agent for the conversion of hydroquinones to their corresponding benzoquinones. The reaction is typically fast and clean, proceeding under mild conditions.

| Precursor | Oxidizing Agent | Solvent | Temperature | Yield |

| 2,3-Difluorohydroquinone | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | High |

While a specific, detailed experimental procedure with exact yields for the CAN oxidation of 2,3-difluorohydroquinone to this compound is not explicitly documented in the provided search results, this method is a standard and highly effective protocol for such transformations.

Other oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also known to be effective for the dehydrogenation of hydroquinones to quinones. nih.govwikipedia.org

Derivatization from Substituted Phenols

The synthesis of the key precursor, 2,3-difluorohydroquinone, can be achieved starting from 2,3-difluorophenol. This approach highlights the importance of substituted phenols as versatile starting materials in the synthesis of more complex molecules. The availability of 2,3-difluorophenol makes this a strategic starting point for the synthesis.

Another potential, though less direct, route could involve the derivatization of 3,4-difluoroaniline. This would require a series of functional group transformations, including diazotization to replace the amino group with a hydroxyl group, followed by a second hydroxylation to form the hydroquinone (B1673460), and finally oxidation. A patent describes the synthesis of 2,3-difluoroaniline from 2,3-dichloronitrobenzene, which could then potentially be converted to 2,3-difluorophenol. google.com

| Starting Material | Key Intermediate | Target Compound |

| 2,3-Difluorophenol | 2,3-Difluorohydroquinone | This compound |

| 3,4-Difluoroaniline | 3,4-Difluorophenol | Not a direct precursor |

Optimization of Synthetic Routes for Enhanced Yield and Selectivity

Optimizing the synthetic routes to this compound focuses on improving the efficiency of each step, particularly the final oxidation. Key parameters for optimization include the choice of oxidizing agent, reaction solvent, temperature, and reaction time.

For the oxidation of 2,3-difluorohydroquinone , a comparative study of different oxidizing agents could be undertaken to maximize the yield and purity of this compound.

| Oxidizing Agent | Potential Advantages | Potential Disadvantages |

| Ceric Ammonium Nitrate (CAN) | High efficiency, mild conditions | Stoichiometric amounts of cerium salts produced as waste |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | High oxidation potential, often clean reactions | Can be more expensive, requires careful handling |

| Oxygen (aerobic oxidation) | Environmentally friendly, inexpensive | May require a catalyst and longer reaction times, potential for side reactions |

The choice of solvent can also significantly impact the reaction outcome. For CAN oxidations, a mixture of an organic solvent like acetonitrile and water is common. The optimization would involve adjusting the solvent ratio to ensure solubility of the reactants while facilitating the reaction and product isolation.

In the Elbs oxidation of 2,3-difluorophenol , optimization would focus on the molar ratio of phenol to persulfate, the concentration of the base, and the reaction temperature to improve the yield of the desired p-hydroquinone and minimize the formation of side products. google.com

Spectroscopic and Advanced Characterization of 2,3 Difluoro P Benzoquinone

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. The vibrational modes of 2,3-Difluoro-p-benzoquinone are determined by its C2v symmetry and the specific atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the compound. For this compound, key vibrational bands would be expected for the C=O (carbonyl), C=C (alkene), and C-F (carbon-fluorine) bonds. The carbonyl stretching vibrations in benzoquinones typically appear as strong bands in the region of 1650-1700 cm⁻¹. The presence of electronegative fluorine atoms would likely shift these frequencies. C=C stretching vibrations of the quinoid ring are expected in the 1550-1650 cm⁻¹ range. The C-F stretching modes for fluorinated aromatic compounds are typically observed in the 1100-1400 cm⁻¹ region and are expected to be strong due to the high polarity of the C-F bond.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that are highly symmetric and involve a change in polarizability tend to be strong in Raman spectra. For this compound, the symmetric stretching of the C=C and C=O bonds would be expected to produce prominent Raman signals. The C-F stretching vibrations would also be observable.

Analysis of Vibrational Modes and Functional Group Assignments

A complete analysis of the vibrational modes of this compound would involve the assignment of each observed band in the FT-IR and FT-Raman spectra to a specific molecular motion. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. The molecule has 30 fundamental vibrational modes. These can be categorized into stretching, bending, and torsional modes. For example, in addition to the primary stretching vibrations mentioned above, one would expect to find in-plane and out-of-plane bending modes for the C-H, C-F, and C=O groups, as well as ring deformation modes.

A comparative analysis with related molecules like p-benzoquinone and its other halogenated derivatives, such as 2,3,5,6-tetrafluoro-p-benzoquinone (fluoranil), can aid in the assignment of vibrational modes. For instance, the strong carbonyl stretching bands in fluoranil are observed at higher frequencies compared to p-benzoquinone due to the inductive effect of the fluorine atoms. A similar effect would be anticipated for this compound.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O Stretching | 1650 - 1700 | Strong | Medium-Strong |

| C=C Stretching | 1550 - 1650 | Medium-Strong | Strong |

| C-F Stretching | 1100 - 1400 | Strong | Medium |

| C-H Stretching | 3000 - 3100 | Medium | Medium |

| C-H Bending | 1000 - 1300 | Medium | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atoms in this compound would provide information about their electronic environment. Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent, and thus a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift would be influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the double bond. For comparison, the ¹⁹F NMR spectrum of the related compound 2,3-difluorohydroquinone shows a signal around -145 ppm. The chemical shift for this compound would likely be different due to the change in the oxidation state of the ring.

¹H and ¹³C NMR Spectroscopic Probes for Molecular Fingerprinting

¹H NMR spectroscopy would provide information about the hydrogen atoms in the molecule. In this compound, the two hydrogen atoms are chemically equivalent and would give rise to a single signal. The chemical shift of this signal would be in the olefinic region, typically between 6.0 and 7.5 ppm, and would be influenced by the adjacent carbonyl and fluoro-substituted carbons. Furthermore, this signal would likely exhibit coupling to the neighboring fluorine atoms, resulting in a doublet or a more complex multiplet depending on the magnitude of the through-space and through-bond coupling constants.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals would be expected due to molecular symmetry: one for the carbonyl carbons, one for the fluorine-bearing carbons, one for the hydrogen-bearing carbons, and one for the carbons of the double bond. The carbonyl carbons are expected to resonate at the lowest field (furthest downfield), typically in the range of 180-190 ppm. The carbons bonded to fluorine would show a characteristic large C-F coupling constant and would be shifted downfield due to the electronegativity of fluorine. The olefinic carbons would also have distinct chemical shifts.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹⁹F | Single Signal | Singlet |

| ¹H | 6.5 - 7.5 | Multiplet (due to H-F coupling) |

| ¹³C (C=O) | 180 - 190 | Singlet |

| ¹³C (C-F) | 140 - 150 | Doublet (due to C-F coupling) |

| ¹³C (C-H) | 130 - 140 | Singlet |

Electronic Spectroscopy and Charge Transfer Transitions

Electronic spectroscopy provides a window into the electron distribution and energy levels within a molecule. For this compound, these techniques are crucial for understanding its reactivity, particularly its role as an electron acceptor.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of p-benzoquinones are characterized by distinct bands corresponding to different electronic transitions. While specific experimental spectra for this compound are not extensively documented in publicly available literature, its spectral characteristics can be inferred from studies on the parent p-benzoquinone and its other halogenated derivatives.

Generally, p-benzoquinones exhibit two main absorption regions in the UV-Vis spectrum:

A weak, longer-wavelength band in the visible region (around 450 nm), which is attributed to the formally forbidden n → π* transition. This transition involves the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group.

A strong, shorter-wavelength band in the ultraviolet region (around 240-290 nm), which is assigned to an allowed π → π* transition within the conjugated system.

The introduction of fluorine atoms, which are highly electronegative, onto the benzoquinone ring is expected to influence these transitions. The electron-withdrawing nature of fluorine can lower the energy of the π and π* orbitals, potentially causing a shift in the absorption maxima. For instance, studies on tetrafluoro-p-benzoquinone (Fluoranil) provide insight into the effects of extensive fluorination. The solvent environment also plays a critical role, as polar solvents can interact with the molecule's dipole moment and induce shifts in the absorption bands, a phenomenon known as solvatochromism.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Characteristics |

|---|---|---|

| n → π* | ~430 - 470 | Weak intensity, sensitive to solvent polarity |

Characterization of Charge-Transfer (CT) Complexes with Donor Molecules

Halogenated p-benzoquinones are well-known for their ability to act as strong π-electron acceptors, readily forming charge-transfer (CT) complexes with electron-donor molecules. These complexes form through the interaction of an electron-rich donor with the electron-deficient quinone ring, resulting in the appearance of a new, distinct absorption band in the visible spectrum that is not present in the spectra of the individual components. This CT band arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

While specific studies detailing CT complexes of this compound are sparse, extensive research on analogous acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and tetrafluoro-p-benzoquinone (fluoranil) demonstrates their powerful electron-accepting capabilities. These compounds form stable, intensely colored CT complexes with a wide variety of donors, including amines, aromatic hydrocarbons, and heterocycles.

The stability and spectroscopic properties of these complexes are often analyzed using the Benesi-Hildebrand equation, which allows for the determination of key parameters such as the formation constant (KCT) and the molar extinction coefficient (εCT) of the CT band. The energy of the CT transition (hνCT) is directly related to the ionization potential of the donor and the electron affinity of the acceptor.

Given the strong electron-withdrawing effect of the two fluorine atoms, this compound is expected to be a potent electron acceptor, capable of forming CT complexes with various electron donors. The characteristics of these complexes would likely be comparable to those formed with other di-halogenated quinones.

Table 2: Spectroscopic Data for Charge-Transfer Complexes of a Related Acceptor (DDQ) with Various Donors

| Donor Molecule | Solvent | λmax of CT Band (nm) | Formation Constant (KCT) (L·mol-1) | Molar Absorptivity (εmax) (L·mol-1·cm-1) |

|---|---|---|---|---|

| Ketotifen Fumarate | Acetonitrile | 485 | - | - |

| N-Sulfamoyloxazolidinones | Chloroform | 450-470 | Varies with substituent | Varies with substituent |

| o-Phenylenediamine | Methanol | 463 | 56.50 x 102 | - |

Data compiled from studies on 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for illustrative purposes.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C6H2F2O2), the molecular weight is approximately 144.07 g/mol .

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M+•) at m/z 144. The fragmentation of benzoquinones is typically characterized by the loss of neutral molecules such as carbon monoxide (CO) and acetylene (B1199291) (C2H2), as well as cleavage of the ring.

The fragmentation pattern can be predicted based on the behavior of similar compounds like tetrafluoro-p-benzoquinone. Key fragmentation pathways for p-benzoquinones often involve:

Loss of CO: A common fragmentation for quinones is the sequential loss of two carbon monoxide molecules. This would lead to fragment ions at [M-28]+• and [M-56]+•.

Retro-Diels-Alder (RDA) Reaction: The quinone ring can undergo a retro-Diels-Alder cleavage, leading to the formation of smaller, stable fragments. For this compound, this could result in the loss of acetylene or fluoroacetylene.

Loss of Halogen: While less common for fluorine than for other halogens, the loss of a fluorine atom or HF could be a possible fragmentation pathway.

Analysis of the mass spectrum of the closely related 2,3,5,6-tetrafluoro-p-benzoquinone (m/z 180) shows a strong molecular ion peak and significant fragments corresponding to the loss of CO and CF moieties. This suggests that this compound would likely exhibit a similar pattern of fragmentation, dominated by the loss of CO groups.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 144 | [C6H2F2O2]+• | - (Molecular Ion) |

| 116 | [C5H2F2O]+• | CO |

In-depth Quantum and Theoretical Analysis of this compound Remains Largely Uncharted

A thorough review of available scientific literature reveals a significant gap in the quantum chemical and theoretical investigations specifically focused on the compound this compound. While extensive computational studies have been performed on related molecules such as p-benzoquinone, 2,3,5,6-tetrafluoro-p-benzoquinone (fluranil), and various other quinone derivatives, detailed published data for this compound is exceptionally scarce.

Consequently, a comprehensive article adhering to the requested detailed outline—covering specific Density Functional Theory (DFT) calculations for ground state properties and Frontier Molecular Orbital (FMO) theory for reactivity prediction—cannot be generated at this time. The specific data points required for subsections including geometry optimization, vibrational frequency analysis, Molecular Electrostatic Potential (MESP) mapping, Natural Bond Orbital (NBO) analysis, and HOMO-LUMO energy gap calculations for this compound are not present in the currently accessible body of research.

One theoretical study investigating various fluoro-derivatives of 1,4-benzoquinone (B44022) noted that 2,3-difluoro-1,4-benzoquinone was found to possess the highest dipole moment among the studied compounds. sumdu.edu.ua The same study made general observations that fluorination of the benzoquinone ring leads to an increase in the HOMO-LUMO energy gap and stabilizes the molecule. sumdu.edu.ua However, this study did not provide the specific, detailed data, such as optimized bond lengths, vibrational frequencies, or orbital energy values, that are necessary to construct the in-depth analysis requested.

Without access to dedicated computational studies on this compound, any attempt to populate the specified article structure would require extrapolation from dissimilar molecules, which would violate the principles of scientific accuracy and the specific constraints of the request. Further research and publication of computational data are required before a detailed and accurate article on the quantum chemical properties of this compound can be written.

Quantum Chemical and Theoretical Investigations of 2,3 Difluoro P Benzoquinone

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Orbital Interactions in Reaction Mechanisms

The reactivity of benzoquinones is largely governed by the interactions of their frontier molecular orbitals (HOMO and LUMO). The presence of electron-withdrawing substituents, such as fluorine atoms, significantly influences the energy of these orbitals and the molecule's susceptibility to nucleophilic attack.

In principle, the reaction mechanisms of 2,3-Difluoro-p-benzoquinone can be elucidated by analyzing orbital interactions. For substituted benzoquinones, electron-withdrawing groups enhance reactivity. nih.gov The fluorine atoms in this compound are expected to lower the energy of the LUMO, making the quinone ring more electrophilic and prone to reactions like Michael addition or direct nucleophilic vinylic substitution. nih.gov

Computational studies on related chloro-substituted benzoquinones have shown that for electron-withdrawing substituents, a primary mechanism is direct nucleophilic vinylic substitution. nih.gov In this process, a carbocation center is created on the carbon atom bonded to the halogen, which then becomes the target for the nucleophile. nih.gov A detailed quantum chemical study of this compound would involve mapping the potential energy surface for various reaction pathways and analyzing the orbital overlaps and energies at the transition states to determine the most favorable mechanism.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for studying the excited states of molecules and predicting their electronic absorption spectra. mdpi.com This method is frequently used to calculate the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

TD-DFT calculations are a standard tool for predicting the UV-Vis absorption spectra of organic molecules, including benzoquinone derivatives. mdpi.comnih.gov The accuracy of these predictions depends on the choice of the functional and basis set. mdpi.com For instance, studies on 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have shown that calculations using functionals like CAM-B3LYP with the 6-311++G(d,p) basis set can provide a good description of the experimental absorption maxima. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for achieving results that compare well with experimental spectra measured in solution. nih.govresearchgate.net

For this compound, a similar TD-DFT approach would be employed. The calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule. Based on studies of p-benzoquinone and its derivatives, one would expect to see characteristic bands related to n→π* and π→π* transitions. researchgate.net

Table 1: Illustrative TD-DFT Data for p-Benzoquinone Anion Radical in DMSO

This table shows representative data from a TD-DFT/PCM study on the p-benzoquinone anion radical, illustrating the type of information obtained from such calculations. A similar approach would be applied to neutral this compound.

| Excited State | Main Transitions | Calculated Energy (eV) | Oscillator Strength |

| D₁ | 5π↓→6π↓ | 2.13 | 0.00 |

| D₂ | 6π↑→7π↑ | 2.53 | 0.05 |

| D₃ | 5π↓→6π↓+4π↓→6π↓ | 2.84 | 0.13 |

| D₄ | 4π↓→6π↓ | 3.01 | 0.00 |

Data sourced from a PCM/TD-DFT study on the p-benzoquinone anion radical and is for illustrative purposes only. researchgate.net

Beyond predicting the spectrum, TD-DFT allows for a detailed analysis of the nature of the electronic transitions. By examining the molecular orbitals involved in each excitation, transitions can be assigned to specific types, such as:

n→π transitions:* Typically involving the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms) to an anti-bonding π* orbital. These are often the lowest energy transitions in quinones but may have low intensity (be formally forbidden).

π→π transitions:* Involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense than n→π* transitions. rsc.org

For this compound, the fluorine substituents would influence the energies of the molecular orbitals. The analysis would involve visualizing the HOMO, LUMO, and other relevant orbitals to understand how the electron density is redistributed upon excitation. This provides insight into the charge-transfer character of the excited states.

Computational Studies on Spectroscopic Parameters (e.g., Polarizability, Hyperpolarizability)

Quantum chemical methods are also used to calculate other spectroscopic and electric properties, such as dipole moment, polarizability (α), and the first hyperpolarizability (β). These parameters are crucial for understanding a molecule's response to an external electric field and are particularly important in the context of non-linear optical (NLO) materials. nih.gov

Ab Initio and Other High-Level Theoretical Methods

While DFT is a widely used and efficient method, ab initio calculations offer a different hierarchy of approaches that are, in principle, more systematic in their convergence towards the exact solution of the Schrödinger equation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmarks for DFT results.

Ab initio calculations have been performed on related molecules like 2,5-diamino-3,6-dichloro-1,4-benzoquinone to compute optimized geometries and harmonic vibrational frequencies. nih.gov For calculating properties like electron affinities of halogenated p-benzoquinones, hybrid HF/DFT methods like B3LYP have been shown to yield results in excellent agreement with experimental values, suggesting their suitability as an accurate and economical alternative to more demanding ab initio methods. researchgate.net A comprehensive theoretical investigation of this compound could employ these high-level methods to provide very accurate data on its geometry, electronic structure, and reaction energetics, serving as a benchmark for more computationally efficient DFT studies.

Chemical Reactivity and Mechanistic Studies of 2,3 Difluoro P Benzoquinone

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for forming six-membered rings. wikipedia.org The reactivity and selectivity of 2,3-Difluoro-p-benzoquinone as a dienophile are significantly influenced by the presence and position of the fluorine atoms on the quinone ring.

Stereochemical Outcomes and Regioselectivity

In Diels-Alder reactions, this compound presents two distinct dienophilic double bonds: one substituted with two fluorine atoms and one that is unsubstituted. This asymmetry dictates the regioselectivity of the cycloaddition. Research on the Diels-Alder reactions of various fluorinated p-benzoquinones with dienes, such as Dane's diene, has shown a clear preference for cycloaddition to occur at the unfluorinated double bond. researchgate.netresearchgate.net This unfluorinated bond is more electron-deficient in the typical sense for a Diels-Alder reaction and reacts faster. researchgate.netresearchgate.net

The stereochemical outcome of this regioselective reaction is predominantly the endo adduct. researchgate.netresearchgate.net This preference for the endo transition state is a common feature in Diels-Alder reactions, often attributed to favorable secondary orbital interactions between the diene and the dienophile's activating groups (in this case, the carbonyl groups). vanderbilt.edu The reaction is stereospecific, meaning the stereochemistry of the starting dienophile is preserved in the product. masterorganicchemistry.com

The regioselectivity is fundamentally governed by the electronic properties of the dienophile. chemistrysteps.com The electron-rich carbon of the diene preferentially forms a bond with the most electron-poor carbon of the dienophile. vanderbilt.edu In this compound, the powerful electron-withdrawing effect of the fluorine atoms deactivates the adjacent C=C bond, making the unsubstituted double bond the more reactive site for cycloaddition. researchgate.netresearchgate.net

Table 1: Regioselectivity and Stereochemistry in the Diels-Alder Reaction of this compound

| Feature | Outcome for this compound | Rationale |

|---|---|---|

| Regioselectivity | Cycloaddition occurs at the C5-C6 (unfluorinated) double bond. | The C2-C3 double bond is electronically deactivated by the adjacent electron-withdrawing fluorine atoms. researchgate.netresearchgate.net |

| Stereoselectivity | The endo cycloadduct is the major product. | Favorable secondary orbital interactions in the transition state are preferred over the sterically less hindered exo pathway. researchgate.netresearchgate.netvanderbilt.edu |

Influence of Fluorine Substitution Pattern on Reactivity and Adduct Stability

The substitution pattern of fluorine atoms on the p-benzoquinone ring has a profound effect on the dienophile's reactivity and the stability of the resulting cycloadducts. researchgate.net Fluorine substitution can lead to a deceleration of the reaction rate and an increase in the activation energy barriers compared to non-fluorinated analogues. nih.gov

The strong inductive electron-withdrawing effect of fluorine deactivates the double bond to which it is attached, making it a less favorable partner in a normal-electron-demand Diels-Alder reaction. researchgate.netresearchgate.net This is why cycloaddition to this compound occurs at the hydrogen-bearing double bond. researchgate.netresearchgate.net In contrast, for symmetrically substituted dienophiles like 2,6-difluoro-p-benzoquinone and 2,3,5,6-tetrafluorobenzoquinone (fluoranil), where no unfluorinated double bond is available, the reaction proceeds at a fluorinated bond and interestingly yields the exo product preferentially. researchgate.netresearchgate.net This switch from endo to exo selectivity highlights the complex electronic and steric interplay introduced by fluorine substituents. nih.gov

The stability of the resulting adducts is also dependent on the fluorine substitution. While the cycloadducts from reactions involving an unfluorinated double bond are generally stable, those formed from highly fluorinated dienophiles can exhibit lower stability. researchgate.net

Table 2: Effect of Fluorine Substitution on Diels-Alder Reactivity of p-Benzoquinones

| Dienophile | Reactive Site | Major Stereochemical Outcome |

|---|---|---|

| This compound | Unfluorinated C=C | endo researchgate.netresearchgate.net |

| 2,6-Difluoro-p-benzoquinone | Fluorinated C=C | exo researchgate.netresearchgate.net |

| 2,3,5,6-Tetrafluorobenzoquinone | Fluorinated C=C | exo researchgate.netresearchgate.net |

Tandem Reactions and Aromatization Processes

The initial Diels-Alder adducts of quinones are versatile intermediates that can undergo subsequent transformations. skidmore.edu Adducts derived from p-benzoquinones are often capable of aromatization, a process that can sometimes occur spontaneously or be induced under thermal or chemical conditions. rsc.org This process is driven by the formation of a stable aromatic ring.

For the adduct of this compound, several aromatization pathways are conceivable. For instance, the adduct could undergo dehydrogenation to form a substituted hydroquinone (B1673460), which can then be oxidized to the corresponding aromatic quinone. Alternatively, under specific conditions, elimination of hydrogen fluoride (B91410) (HF) could lead to an aromatic product. While specific studies on tandem reactions starting from this compound are not prevalent, the principle of using Diels-Alder reactions followed by aromatization is a well-established strategy for synthesizing aromatic and polycyclic aromatic compounds from biomass-derived precursors like furans. nih.gov

Redox Chemistry and Electron Transfer Mechanisms

The quinone moiety is inherently redox-active, capable of accepting electrons to form radical anions and dianions. The presence of electron-withdrawing fluorine atoms on the this compound ring enhances its electron-accepting properties.

Role as an Electron Acceptor in Charge-Transfer Complex Formation

Due to its electron-deficient π-system, this compound can act as a π-acceptor, forming charge-transfer (CT) complexes with various electron-donating molecules. nih.gov These complexes arise from the interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. scienceopen.com

While extensive research exists on the CT complexes of the potent acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), specific studies on this compound are less common. tubitak.gov.trcerist.dz However, the principles are the same. The interaction with an electron donor results in a new, often colored, molecular species with a characteristic absorption band in the visible spectrum, which is absent in the spectra of the individual components. tubitak.gov.tr The stability of these complexes is quantified by the formation constant (KCT), which can be determined spectrophotometrically. cerist.dz The electron-withdrawing fluorine atoms increase the electron affinity of the quinone ring, making it a competent electron acceptor for forming such complexes with electron-rich aromatic compounds or molecules containing lone pairs (n-donors).

Table 3: General Characteristics of Charge-Transfer (CT) Complexes

| Component | Role | Example |

|---|---|---|

| Electron Acceptor | Possesses a low-energy LUMO; often a π-system with electron-withdrawing groups. | This compound, DDQ. cerist.dz |

| Electron Donor | Possesses a high-energy HOMO; can be a π-system with electron-donating groups or an n-donor. | Naphthalene, Anilines, Amines. tubitak.gov.trresearchgate.net |

| Resulting Complex | Exhibits a new absorption band (CT band) and is stabilized by resonance between neutral and dative forms. | [Donor]•[Acceptor] |

Formation and Characterization of Radical Anions

The one-electron reduction of p-benzoquinone and its derivatives leads to the formation of a semiquinone radical anion. acs.org This can be achieved through chemical reduction or electrochemical methods. The resulting radical anion of this compound is a paramagnetic species that can be detected and characterized by Electron Spin Resonance (ESR) spectroscopy.

The ESR spectrum of the parent p-benzoquinone radical anion is well-documented, exhibiting a five-line pattern with a 1:4:6:4:1 intensity ratio. jeol.comjeol.com This arises from the hyperfine coupling of the unpaired electron with the four equivalent protons on the ring. jeol.comjeol.com

For the this compound radical anion, a more complex ESR spectrum is expected. The unpaired electron would couple not only with the two remaining protons (at C5 and C6) but also with the two fluorine atoms (at C2 and C3). Since both ¹H and ¹⁹F have a nuclear spin (I) of ½, the spectrum would consist of a triplet (from the two protons) of triplets (from the two fluorine atoms), or vice versa, leading to a more intricate splitting pattern. The characterization of such radical anions provides valuable insight into the electronic structure and spin density distribution within the molecule. researchgate.net

Hydride Transfer Mechanisms

Hydride transfer reactions are fundamental in organic chemistry, and quinones, particularly those with high electron affinity, are effective hydride abstracting agents. While specific mechanistic studies on this compound are not extensively documented, the well-studied reactions of its analogue, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), provide significant insights into the potential mechanisms. The strong electron-withdrawing nature of the fluorine atoms in this compound is expected to impart a high redox potential, making it a potent oxidant capable of participating in hydride transfer processes.

The mechanism of hydride abstraction by quinones like DDQ has been shown to be dependent on the nature of the hydride donor. nih.gov For C-H donors, the reaction is often proposed to proceed via a one-step hydride transfer to a carbonyl oxygen of the quinone. nih.gov In contrast, for Sn-H and B-H hydride donors, evidence suggests a transfer to a cyano-substituted carbon atom in DDQ. nih.gov Given the structural similarities, it is plausible that this compound would also facilitate hydride abstraction. The fluorine substituents, being highly electronegative, would enhance the electrophilicity of the quinone ring, thereby promoting the acceptance of a hydride ion. The precise mechanism, whether it involves a direct transfer to an oxygen or a carbon atom of the quinone ring, would likely be influenced by the specific hydride donor and the reaction conditions.

Quantum-chemical calculations and kinetic studies on DDQ have been instrumental in elucidating these pathways. nih.gov Similar computational and experimental investigations on this compound would be necessary to definitively establish its preferred hydride transfer mechanisms.

Nucleophilic Addition Reactions to the Quinone Core

The electron-deficient character of the p-benzoquinone ring, enhanced by the presence of two adjacent fluorine atoms, makes this compound a prime substrate for nucleophilic addition reactions. These reactions are a cornerstone of quinone chemistry, allowing for the introduction of a wide array of functional groups. The regioselectivity of these additions is governed by the electronic and steric effects of the substituents on the quinone ring.

In the case of this compound, the fluorine atoms act as strong electron-withdrawing groups, activating the double bonds for nucleophilic attack. Generally, in substituted p-benzoquinones, nucleophilic attack occurs at the unsubstituted carbon atoms. For a 2,3-disubstituted quinone, the attack is expected at the C5 or C6 position. The initial addition of a nucleophile leads to the formation of a hydroquinone intermediate, which can then be oxidized back to the quinone level, often by another molecule of the starting quinone.

A well-studied class of nucleophiles in this context are thiols. The reaction of p-benzoquinones with thiols, such as nitrobenzenethiol (NBT), has been shown to proceed via a Michael-type addition. nih.govnih.gov For substituted benzoquinones, the position of attack is influenced by the electronic nature of the substituents. nih.gov For this compound, the addition of a thiol would be expected to occur at one of the vacant ring positions (C5 or C6), leading to the formation of a thioether-substituted difluorohydroquinone, which can then be oxidized to the corresponding quinone.

The general course of the reaction can be outlined as follows:

Nucleophilic Attack: The nucleophile adds to an electrophilic carbon of the quinone ring.

Formation of Hydroquinone: A hydroquinone derivative is formed as an intermediate.

Oxidation: The hydroquinone is oxidized to the final substituted quinone product.

The table below summarizes the expected products from the nucleophilic addition of various nucleophiles to this compound, based on the known reactivity of similar quinones.

| Nucleophile (Nu-H) | Expected Product Structure | Product Name |

| R-SH (Thiol) | 2,3-Difluoro-5-(alkylthio)-p-benzoquinone | |

| R-NH₂ (Amine) | 2,3-Difluoro-5-(alkylamino)-p-benzoquinone | |

| R-OH (Alcohol) | 2,3-Difluoro-5-alkoxy-p-benzoquinone |

Note: The table presents the monosubstituted products. Further substitution may occur depending on the reaction conditions.

Photochemical Transformations and Reactive Intermediates

The photochemistry of p-benzoquinones is a rich field, involving various transformations and the formation of reactive intermediates. Upon absorption of UV or visible light, p-benzoquinones can be excited to singlet and triplet states, which can then undergo a variety of reactions, including hydrogen abstraction, cycloaddition, and rearrangement.

For p-benzoquinone and its derivatives in aqueous or alcoholic solutions, a common photochemical reaction is the formation of the corresponding hydroquinone and hydroxy-substituted benzoquinones. researchgate.net This process can be initiated by the excited triplet state of the quinone abstracting a hydrogen atom from the solvent or another donor molecule, leading to the formation of a semiquinone radical. researchgate.net Subsequent reactions of this radical can lead to the final products.

In the context of this compound, the presence of fluorine atoms is expected to influence its photochemical behavior. The photolysis of fluorinated organic compounds can sometimes lead to defluorination, although trifluoromethyl and difluoromethyl groups are often retained in photoproducts. acs.orgnih.gov Studies on fluorinated pesticides have shown that aryl and heteroaromatic fluorine atoms can be more readily defluorinated to fluoride. acs.org

The potential photochemical pathways for this compound could include:

Photoreduction: Formation of 2,3-difluorohydroquinone via hydrogen abstraction from the solvent.

Photoaddition: Reaction with solvent molecules to yield addition products.

Photohydroxylation: Formation of hydroxy-2,3-difluoro-p-benzoquinone.

The generation of electronically excited states is a key aspect of these transformations. For instance, the reaction of p-benzoquinone with hydrogen peroxide has been shown to generate excited states that lead to the formation of 2-hydroxy-p-benzoquinone. nih.gov The reactive intermediates in the photochemistry of this compound would likely include its triplet excited state and the corresponding semiquinone radical. Time-resolved spectroscopic techniques would be invaluable in detecting and characterizing these transient species.

Derivatization Strategies for Analytical and Synthetic Utility

The reactivity of this compound, particularly its susceptibility to nucleophilic addition, provides a basis for various derivatization strategies for both analytical and synthetic purposes.

For analytical applications, derivatization can be employed to enhance the detectability of the compound or to facilitate its separation from complex mixtures. For example, reaction with a suitable chromophoric or fluorophoric nucleophile could yield a derivative with strong UV-vis absorption or fluorescence emission, enabling sensitive spectrophotometric or fluorometric determination. While specific methods for this compound are not detailed in the literature, the use of reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a chromogenic reagent for the analysis of various drugs through charge-transfer complex formation is well-established. semanticscholar.orgresearchgate.netresearchgate.net A similar principle could be applied, where this compound acts as the substrate to be derivatized.

From a synthetic perspective, the nucleophilic addition reactions discussed in section 5.3 are the primary means of derivatization. By choosing the appropriate nucleophile, a wide range of substituted 2,3-difluorobenzoquinones and their corresponding hydroquinones can be synthesized. These derivatives can serve as building blocks for more complex molecules with potential applications in materials science or medicinal chemistry. For instance, the introduction of amino or thioether substituents can be a starting point for the synthesis of heterocyclic compounds fused to the quinone ring.

The table below outlines some potential derivatization reactions of this compound and their utility.

| Reagent | Reaction Type | Product Type | Potential Utility |

| Amines | Nucleophilic Addition | Aminobenzoquinones | Synthesis of dyes, biologically active molecules |

| Thiols | Nucleophilic Addition | Thioether-substituted benzoquinones | Precursors for sulfur-containing heterocycles |

| Azides | Nucleophilic Addition | Azidobenzoquinones | Precursors for triazoles, amines |

| Dienes | Diels-Alder Reaction | Fused-ring systems | Synthesis of complex polycyclic structures |

These derivatization strategies highlight the versatility of this compound as a scaffold in organic synthesis and a target for the development of new analytical methodologies.

Applications in Advanced Chemical Research

Reagent in Stereoselective Organic Synthesis

While direct and extensive studies on the application of 2,3-Difluoro-p-benzoquinone as a primary reagent in stereoselective synthesis are not widely documented, the broader class of benzoquinones serves as a valuable template for understanding its potential. Benzoquinone and its derivatives are well-established dienophiles in asymmetric Diels-Alder reactions, a cornerstone of stereoselective synthesis for the construction of complex cyclic systems. For instance, the catalyzed asymmetric Diels-Alder reaction of p-benzoquinone with a suitable diene can yield cycloadducts with high enantiomeric excess. nih.gov The reaction's stereochemical outcome is typically governed by a chiral catalyst, often a Lewis acid complexed with a chiral ligand.

The introduction of fluorine atoms to the benzoquinone ring, as in this compound, is expected to significantly influence its reactivity and selectivity in such transformations. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the double bonds, making the quinone a more reactive dienophile. This heightened reactivity could potentially lead to milder reaction conditions and improved yields. Furthermore, the fluorine substituents can induce specific steric and electronic biases that may be exploited to control the diastereoselectivity and enantioselectivity of the cycloaddition, offering a handle for fine-tuning the synthesis of complex chiral molecules. Although specific examples remain to be fully explored, the precedent set by other benzoquinones suggests a promising role for this compound in the realm of asymmetric synthesis. nih.gov

Electron Acceptor in Donor-Acceptor Systems and Charge Transfer Materials

Quinones, by their inherent electronic structure, are excellent electron acceptors, a property that is significantly enhanced by the introduction of electron-withdrawing substituents. This compound, with its two fluorine atoms, is a potent electron acceptor and readily forms charge-transfer (CT) complexes with a variety of electron-donor molecules. These CT complexes are of great scientific interest due to their unique photophysical properties and their potential applications in molecular electronics and optoelectronics. nih.gov

The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. In the case of this compound, the presence of fluorine atoms lowers the energy of the LUMO, making it a stronger acceptor compared to unsubstituted p-benzoquinone. This enhanced acceptor strength leads to the formation of more stable CT complexes with stronger electronic interactions.

Studies on analogous fluorinated quinones, such as 2,3,5,6-tetrafluoro-p-benzoquinone (fluoranil), have demonstrated their ability to form stable CT complexes with various donor molecules, including fluoroquinolone antibacterials. researchgate.net These complexes exhibit distinct absorption bands in the UV-vis spectrum, which are characteristic of the charge-transfer transition. The stability and electronic properties of these complexes are influenced by factors such as the nature of the donor and acceptor, the solvent polarity, and the stoichiometry of the complex. nih.gov

The ability of this compound to act as a strong electron acceptor makes it a valuable building block for the design and synthesis of novel charge-transfer materials. These materials are being investigated for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials.

| Donor Molecule | Acceptor Molecule | Key Findings |

| Fluoroquinolones | 2,3,5,6-tetrafluoro-p-benzoquinone (Fluoranil) | Formation of stable charge-transfer complexes with enhanced fluorescence intensity. researchgate.net |

| Procaine, Atenolol | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | Formation of stable charge-transfer complexes in polar solvents, with stoichiometry determined by Job's plot method. nih.gov |

| Quinine | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Formation of a 1:1 charge-transfer complex, characterized by spectroscopic methods and theoretical studies. mdpi.com |

Catalytic Roles in Organic Transformations

The catalytic potential of quinones, particularly in photoredox catalysis, has been an area of active research. While specific catalytic applications of this compound are still emerging, the behavior of related quinones provides a strong indication of its potential capabilities. P-benzoquinone and its derivatives can act as photocatalysts, facilitating a variety of organic transformations under visible light irradiation.

For instance, p-benzoquinone has been shown to play a role in the photocatalytic production of solketal. mdpi.com In such processes, the quinone can be reduced to hydroquinone (B1673460) by photogenerated electrons, and this redox cycle can drive the desired chemical transformation. nih.gov Similarly, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a well-known catalyst for the deprotection of acetals under mild conditions. researchgate.net

The photocatalytic activity of quinones often involves their excited states. For example, the triplet excited state of DDQ can initiate the oxygenation of benzene to phenol under visible light. ewha.ac.krresearchgate.net The introduction of fluorine atoms in this compound is expected to modulate its redox potential and the energy of its excited states. These modifications could lead to unique catalytic activities and selectivities. The strong electron-withdrawing nature of fluorine could enhance its ability to act as an oxidant in its ground state or as a potent photo-oxidant in its excited state, opening up new avenues for photocatalytic applications.

Probes for Studying Reaction Mechanisms

For example, the reaction of 2,5-dihydroxy- mdpi.comnih.gov-benzoquinone with nucleophiles has been studied to understand the mechanism of substitution versus addition/elimination pathways. rsc.org Such studies are crucial for understanding and controlling the outcomes of organic reactions.

Given its distinct electronic properties, this compound has the potential to serve as a sensitive probe for mechanistic studies. The fluorine atoms can act as reporters, as their presence can be readily detected by techniques such as ¹⁹F NMR spectroscopy. Any changes in the chemical environment of the fluorine atoms during a reaction can provide valuable information about the structural and electronic changes occurring in the molecule.

Furthermore, the formation and decay of charge-transfer complexes involving this compound can be monitored to study the kinetics of electron transfer reactions. The well-defined redox potential of this molecule also allows it to be used as a standard in electrochemical studies to probe the redox properties of other molecules. The reaction between p-benzoquinone and hydrogen peroxide, for instance, has been studied to understand the generation of electronically excited states and the formation of radical intermediates. nih.gov Similar studies with this compound could provide deeper insights into the mechanisms of oxidative stress and other redox processes.

Environmental Chemistry and Biodegradation Research of Fluorinated Quinones

Microbial Metabolism of Organofluorine Compounds Relevant to Quinone Structures

The microbial metabolism of organofluorine compounds is a critical area of research, as microorganisms play a central role in the potential breakdown of these persistent chemicals in the environment. nih.gov While direct studies on 2,3-difluoro-p-benzoquinone are limited, the principles of microbial interaction with other fluorinated aromatic compounds provide significant insights.

Organofluorine compounds can be utilized by various microorganisms as substrates for metabolic activities. nih.gov Enzymes within these microbes often exhibit a degree of promiscuity, allowing them to accept and process fluorinated versions of their natural substrates due to the small atomic radius of fluorine, which is comparable to that of hydrogen. dtu.dk This enzymatic flexibility is the foundation for the potential biodegradation of fluorinated xenobiotics. For instance, bacteria and fungi have been shown to biotransform fluorinated aromatic compounds, including fluorinated biphenyls and fluoroanilines. researchgate.netucd.ienih.gov

The metabolism of such compounds often begins with initial enzymatic attacks, such as hydroxylation, mediated by oxygenases. ucd.ie In the context of quinone structures, the microbial catabolism of related compounds like fluorinated anilines can lead to the formation of reactive intermediates, including quinoneimines, which are structurally analogous to benzoquinones. nih.gov The study of model fluorinated molecules like fluorobenzenes and fluorocatechols has established that microorganisms can use them as sources of carbon and energy, channeling them into common metabolic pathways. researchgate.net

The assimilation of simple organofluorines, such as fluoroacetate, has been studied in bacteria like Escherichia coli, providing a model for how the fluorinated carbon can be incorporated into central metabolism. dtu.dk Understanding these fundamental metabolic routes is essential for predicting how more complex structures like this compound might be processed by microbial communities.

Environmental Fate and Persistence of Fluorinated Benzoquinones

The environmental fate of fluorinated benzoquinones is largely dictated by the inherent stability of the C-F bond, which makes them resistant to degradation. researchgate.net This persistence is a hallmark of many organofluorine compounds, leading to their classification as persistent organic pollutants (POPs). ipminstitute.orgnih.gov

Persistence and Recalcitrance: The strength of the C-F bond confers considerable stability to fluorinated molecules, making them recalcitrant to both biological and chemical degradation. nih.govucd.ie Per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," exemplify this persistence, with environmental half-lives that can span years or even centuries. ipminstitute.orgnih.gov While this compound is not a PFAS, the presence of C-F bonds on its aromatic ring suggests it will exhibit greater persistence than its non-fluorinated counterpart. Research on polychlorinated biphenyl (B1667301) (PCB) quinones has shown that halogenation increases the persistence of derived semiquinone free radicals, a principle that likely extends to fluorinated analogues. nih.gov

The table below presents the environmental half-lives of several fluorinated pesticides, illustrating the typical persistence of organofluorine compounds in soil.

| Fluorinated Pesticide | Half-life in Soil (days) | Classification |

| Bifenthrin | 97 - 345 | Persistent ipminstitute.org |

| Fluopyram | ~913 (2.5 years) | Very Persistent ipminstitute.org |

Data compiled from research on top-selling fluorinated pesticides. The EPA defines a "persistent" pollutant as having a half-life of 60 days or more. ipminstitute.org

Transport and Distribution: Once released into the environment, fluorinated compounds can be transported over long distances via air and water currents. Their fate is governed by factors such as water solubility, volatility, and their tendency to sorb to soil and sediment. scholaris.canih.gov Perfluorinated compounds (PFCs) are not significantly removed during conventional wastewater treatment processes and can sometimes be found in higher concentrations in treated effluent than in raw sewage, possibly due to the transformation of precursor compounds. nih.gov These compounds can accumulate in soil and biota, potentially entering the food chain. researchgate.netscholaris.ca Given the quinone structure, this compound would be expected to interact with soil organic matter and participate in redox reactions, but its ultimate fate would be dominated by the recalcitrance of its C-F bonds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The efficient and selective synthesis of 2,3-Difluoro-p-benzoquinone is a critical first step to unlocking its potential. While general methods for the fluorination of aromatic compounds exist, the development of pathways tailored to this specific molecule will be crucial. Future research will likely focus on:

Direct Fluorination of Benzoquinone and its Derivatives: Investigating the use of modern electrophilic fluorinating agents, such as Selectfluor, on p-benzoquinone or hydroquinone (B1673460) precursors could offer a direct route. The challenge will lie in controlling the regioselectivity to favor the 2,3-disubstituted product over other isomers.

Oxidation of Fluorinated Precursors: The synthesis and subsequent oxidation of 2,3-difluorohydroquinone or related fluorinated aromatic compounds presents a logical and potentially high-yielding approach. Research in this area would involve the development of efficient methods for the synthesis of these precursors.

Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for fluorination reactions, which can often be highly energetic.

Exploration of New Reactivity Modes and Catalytic Cycles

The electron-withdrawing nature of the fluorine substituents is expected to significantly influence the reactivity of the benzoquinone ring. This opens the door to exploring novel chemical transformations and catalytic applications.

Expected Reactivity:

| Reaction Type | Expected Influence of Fluoro Substituents | Potential Applications |

| Diels-Alder Reactions | Increased dienophilicity, potentially leading to higher reaction rates and altered regioselectivity. | Synthesis of complex fluorinated polycyclic structures. |

| Michael Additions | Enhanced electrophilicity of the quinone system, facilitating reactions with a wider range of nucleophiles. | Development of novel synthetic methodologies. |

| Oxidative Processes | The fluorine atoms will likely increase the redox potential, making it a stronger oxidizing agent than p-benzoquinone. | Use as a stoichiometric or catalytic oxidant in organic synthesis. |

Future research should systematically investigate these reactivity patterns. For instance, exploring its use as a catalyst or co-catalyst in oxidation reactions, similar to how other quinones are used, could be a fruitful area of investigation. The development of catalytic cycles where this compound is regenerated in situ would be of particular interest for sustainable chemistry.

Advanced Materials Science Applications (e.g., Organic Electronics, Sensors)

The unique electronic properties imparted by the fluorine atoms make this compound a compelling candidate for applications in materials science. Fluorination is a well-established strategy for tuning the electronic and physical properties of organic materials.

Organic Electronics: The strong electron-accepting nature of this compound suggests its potential use as an n-type semiconductor in organic field-effect transistors (OFETs) or as an electron acceptor in organic photovoltaic (OPV) devices. Research would involve incorporating this moiety into larger conjugated systems and evaluating the performance of the resulting materials.

Sensors: The reactivity of the quinone system towards nucleophiles could be harnessed for the development of chemical sensors. For example, a change in the optical or electronic properties of a material containing this unit upon reaction with a specific analyte could form the basis of a sensing mechanism.

Deeper Mechanistic Insights through Advanced Computational and Experimental Techniques

To guide the development of the applications described above, a fundamental understanding of the structure, properties, and reactivity of this compound is essential.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic structure, redox potentials, and reaction pathways of this molecule. Such studies can provide valuable insights into its expected reactivity and guide experimental design. For example, computational modeling could predict the regioselectivity of its reactions and the electronic properties of polymers incorporating this unit.

Advanced Experimental Techniques: Spectroscopic and electrochemical techniques will be vital for characterizing this compound and its reaction intermediates.

Cyclic Voltammetry: To experimentally determine its redox potentials and assess its suitability for electronic applications.

Spectroelectrochemistry: To study the electronic structure of its reduced forms.

Transient Absorption Spectroscopy: To investigate the dynamics of its excited states and its potential use in photochemical applications.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Difluoro-p-benzoquinone, and how can reaction conditions be optimized?

- Methodological Answer : Fluorination of p-benzoquinone derivatives using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor in aprotic solvents (e.g., dichloromethane) is a common approach. Optimize reaction parameters such as temperature (0–60°C), solvent polarity, and stoichiometric ratios of fluorinating agents. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) ensures product purity. Validate fluorination efficiency using ¹⁹F NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing 2,3-Difluoro-p-benzoquinone, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 2 and 3 (δ ~ -110 to -130 ppm).

- IR Spectroscopy : C=O stretches (~1660 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 156 (C₆H₂F₂O₂).

Cross-reference spectral data with NIST Chemistry WebBook entries for halogenated quinones to confirm assignments .

Advanced Research Questions

Q. How do the electrochemical properties of 2,3-Difluoro-p-benzoquinone compare to other halogenated quinones, and what experimental setups are suitable for measuring redox potentials?

- Methodological Answer : Fluorine's electron-withdrawing effect lowers the LUMO energy, enhancing redox activity. Use cyclic voltammetry (CV) in anhydrous acetonitrile with a three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag⁺ reference). Compare reduction potentials to chlorinated analogs (e.g., 2,3-Dichloro-5,6-dicyano-p-benzoquinone, DDQ) and tetrachloro-p-benzoquinone (NIST data). Internal calibration with ferrocene (Fc/Fc⁺) ensures accuracy. Studies on DDQ ( ) provide procedural benchmarks .

Q. What strategies mitigate decomposition of 2,3-Difluoro-p-benzoquinone under experimental conditions, particularly in solution-phase studies?

- Methodological Answer :

- Storage : Use inert atmospheres (argon glovebox) and amber glassware to prevent photodegradation.

- Solvent Selection : Anhydrous solvents (e.g., THF, DMF) minimize hydrolysis.

- Stability Monitoring : Track UV-Vis absorbance shifts (λmax ~ 250–300 nm) to detect degradation.

Safety protocols for handling halogenated quinones (e.g., DDQ in ) recommend avoiding prolonged light exposure and high temperatures .

Q. How can contradictory data regarding the reactivity of 2,3-Difluoro-p-benzoquinone in Diels-Alder reactions be resolved?

- Methodological Answer :

- Systematic Variation : Test electron-rich (e.g., anthracene) vs. electron-poor dienes.

- Kinetic Analysis : Use in-situ NMR to track reaction rates and intermediate formation.

- Computational Modeling : Density functional theory (DFT) predicts regioselectivity and transition states.

Cross-validate results with X-ray crystallography or 2D NMR (NOESY, HSQC) to confirm adduct structures. Refer to methodologies for DDQ-mediated cycloadditions ( ) .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.